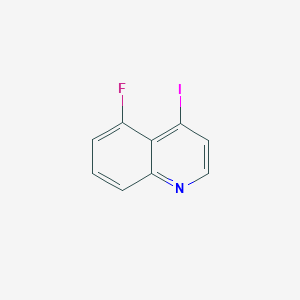
5-Fluoro-4-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of both fluorine and iodine atoms attached to the quinoline ring. The incorporation of these halogens imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring, followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom in this compound makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride and solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Fluoro-4-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-Fluoroquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodoquinoline: Lacks the fluorine atom, which affects its biological activity and chemical properties.
5,7-Difluoroquinoline: Contains an additional fluorine atom, leading to distinct chemical behavior.
Uniqueness: 5-Fluoro-4-iodoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer a combination of properties not found in other quinoline derivatives. This dual halogenation enhances its versatility in chemical synthesis and potential biological activities.
Properties
Molecular Formula |
C9H5FIN |
|---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
5-fluoro-4-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H |
InChI Key |
UOXMKCFZZKZNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


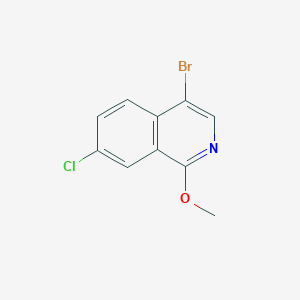
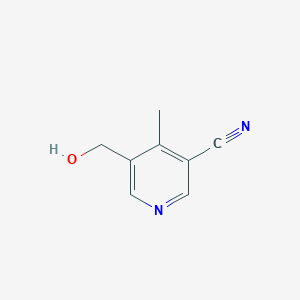

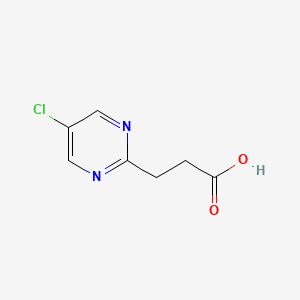
![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13667391.png)
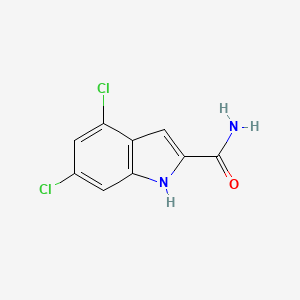
![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
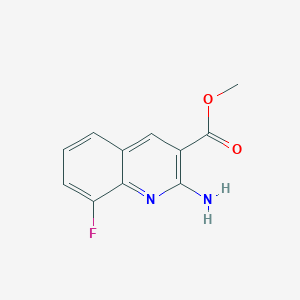
![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13667409.png)

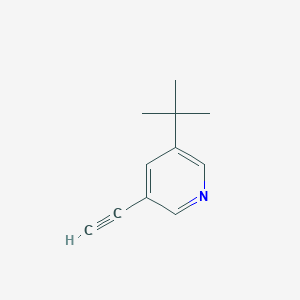
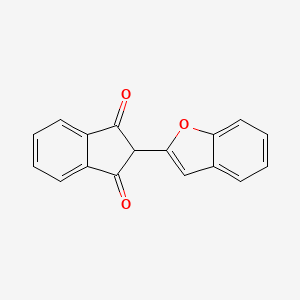

![7-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667435.png)
